Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine
Description
Ethyl(2-methylpropyl)(prop-2-yn-1-yl)amine is a tertiary amine characterized by three distinct substituents:
- Ethyl group (C₂H₅): A simple alkyl chain contributing to hydrophobicity.
- 2-Methylpropyl group (C₄H₉, isobutyl): A branched alkyl chain enhancing steric bulk and lipophilicity.
The compound’s structural complexity and functional groups make it valuable in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-ethyl-2-methyl-N-prop-2-ynylpropan-1-amine |
InChI |
InChI=1S/C9H17N/c1-5-7-10(6-2)8-9(3)4/h1,9H,6-8H2,2-4H3 |
InChI Key |
QWXAQSLEGAVDGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC#C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine can be synthesized through several methods. One common approach involves the reaction of 2-methylpropylamine with propargyl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the propargyl group.
Scientific Research Applications
Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine involves its interaction with molecular targets such as enzymes and receptors. The propargyl group is known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, providing neuroprotective effects. Additionally, the compound may act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and electron transfer pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Substituents | Notable Features | Reference |
|---|---|---|---|---|
| Ethyl(2-methylpropyl)(prop-2-yn-1-yl)amine | C₉H₁₇N | Ethyl, isobutyl, propargyl | Branched alkyl chains enhance lipophilicity; propargyl enables click chemistry. | |
| Ethyl(prop-2-yn-1-yl)amine hydrochloride | C₅H₁₀NCl | Ethyl, propargyl (as HCl salt) | Simpler structure; triple bond increases reactivity. | |
| (1-Phenylpropyl)(prop-2-en-1-yl)amine | C₁₂H₁₇N | Phenylpropyl, propenyl | Aromatic group introduces π-π interactions; unsaturated propenyl for conjugation. | |
| Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine | C₈H₁₈N₂ | Ethyl, propenyl, methylaminoethyl | Flexible chain for receptor binding; unsaturated propenyl modulates polarity. | |
| N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) | C₁₀H₁₅N | Phenylpropyl, methyl | Known stimulant; aromatic group enhances CNS activity. |
Physical and Chemical Properties
Solubility :
- Lower water solubility compared to hydrochlorides (e.g., Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride) due to the absence of ionic character.
- Higher solubility in organic solvents (e.g., dichloromethane) than in aqueous media .
Thermal Stability :
- The propargyl group may reduce thermal stability compared to saturated analogues (e.g., diisobutylamine), which have higher decomposition temperatures .
Biological Activity
Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique alkyne functional group, which is known to influence its reactivity and biological interactions. The structure can be represented as follows:
This compound is part of a broader class of alkynyl amines that have been studied for various pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing alkyne groups have shown enhanced permeability through microbial membranes, leading to increased efficacy against various pathogens .
- Antifungal Properties : Studies have demonstrated that certain alkynyl amines possess antifungal activity, with mechanisms involving disruption of fungal cell wall integrity and inhibition of key metabolic pathways . The presence of the ethyl and methyl groups in this compound may enhance its interaction with fungal targets.
- Potential Neuropharmacological Effects : Some alkynes have been investigated for their effects on neurotransmitter systems, suggesting a potential role in treating mood disorders or neurodegenerative diseases . The specific impact of this compound on neuropharmacology remains to be fully elucidated.
Antifungal Activity
A series of studies focused on the antifungal properties of alkynyl compounds revealed promising results:
- In vitro Studies : Compounds structurally similar to this compound were tested against various fungal strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against resistant strains like Candida albicans and Aspergillus niger.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| A | 6.25 | Candida albicans |
| B | 12.5 | Aspergillus niger |
| C | 25 | Fusarium oxysporum |
Neuropharmacological Assessments
In a preliminary study assessing the neuropharmacological potential of similar alkynes, it was found that certain derivatives could modulate neurotransmitter levels in vitro, suggesting a mechanism for potential antidepressant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
